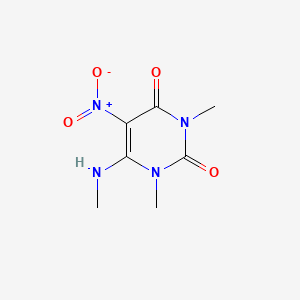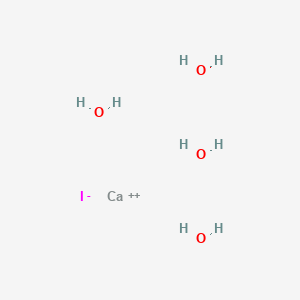methanone](/img/structure/B14124810.png)
[2,5-Dibromo-4-(4-methylbenzoyl)phenyl](4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is a chemical compound with the molecular formula C22H16Br2O2 and a molecular weight of 472.17 g/mol . This compound is characterized by the presence of two bromine atoms and two methylbenzoyl groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of anhydrous aluminum chloride as a catalyst under low temperature . The detailed steps include:
Bromination: The precursor phenyl compound is treated with bromine in the presence of a solvent such as chloroform or carbon tetrachloride.
Benzoylation: The brominated intermediate is then subjected to a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and anhydrous aluminum chloride as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromo-4-(decyloxy)phenol: Another brominated phenyl compound with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with bromine atoms.
Uniqueness
2,5-Dibromo-4-(4-methylbenzoyl)phenylmethanone is unique due to its specific combination of bromine atoms and methylbenzoyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H16Br2O2 |
|---|---|
Poids moléculaire |
472.2 g/mol |
Nom IUPAC |
[2,5-dibromo-4-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H16Br2O2/c1-13-3-7-15(8-4-13)21(25)17-11-20(24)18(12-19(17)23)22(26)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
LORWGESTMIPMQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Br)C(=O)C3=CC=C(C=C3)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14124748.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)

![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)

![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)


![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)
